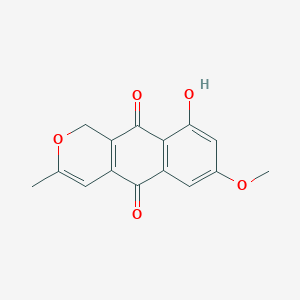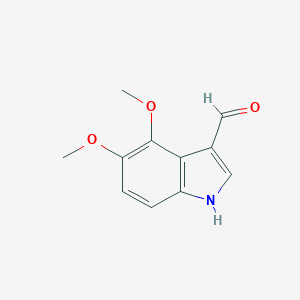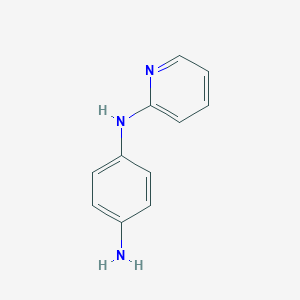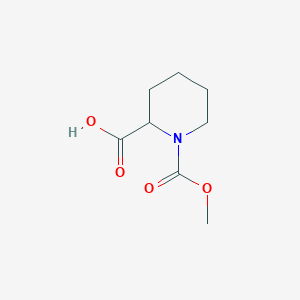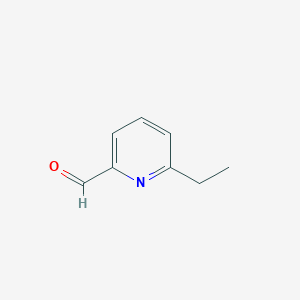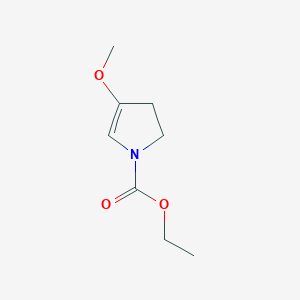
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMDP belongs to the dihydropyrrole family and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is not fully understood. However, studies have suggested that Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate may exert its biological effects by modulating the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In addition, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development in the field of medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is its unique chemical structure and properties, which make it a versatile building block for the synthesis of various functionalized materials and compounds. However, the synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions, which can be challenging and time-consuming.
Orientations Futures
There are several future directions for research on Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. One potential area of research is the development of novel drugs based on the anti-inflammatory and anti-tumor properties of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. Another area of research is the synthesis of functionalized materials and compounds using Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate and its potential applications in chemical biology.
Méthodes De Synthèse
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate can be synthesized by a multi-step process involving the reaction of 2,3-dihydropyrrole with ethyl chloroformate and methanol. The synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs. In material science, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a building block for the synthesis of functionalized polymers and materials. In chemical biology, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Propriétés
Numéro CAS |
129242-70-2 |
|---|---|
Nom du produit |
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3 |
Clé InChI |
MYEACUADUFDKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=C1)OC |
SMILES canonique |
CCOC(=O)N1CCC(=C1)OC |
Synonymes |
1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
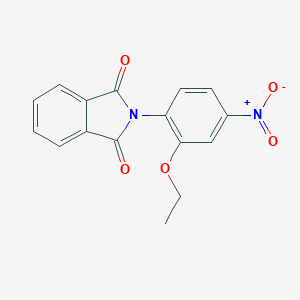
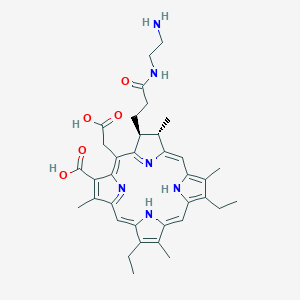
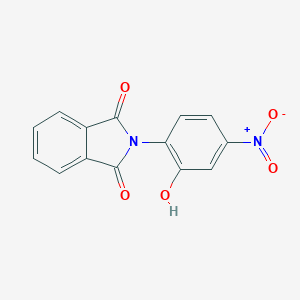
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
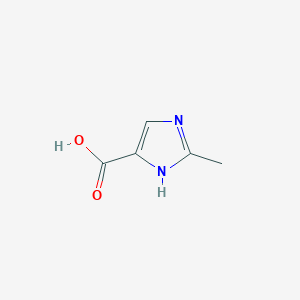
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)
